molecular formula C13H17N3O2S B6749881 N-butyl-N-phenyl-1H-imidazole-2-sulfonamide

N-butyl-N-phenyl-1H-imidazole-2-sulfonamide

Cat. No.: B6749881
M. Wt: 279.36 g/mol
InChI Key: LBKCLNVECLVRMX-UHFFFAOYSA-N
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Description

N-butyl-N-phenyl-1H-imidazole-2-sulfonamide: is a heterocyclic compound that features an imidazole ring substituted with butyl and phenyl groups, as well as a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-phenyl-1H-imidazole-2-sulfonamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-phenyl-1H-imidazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of N-butyl-N-phenyl-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms . This inhibition can lead to antimicrobial effects. Additionally, the imidazole ring can interact with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

  • N-phenyl-1H-imidazole-2-sulfonamide
  • N-butyl-1H-imidazole-2-sulfonamide
  • N-phenyl-1H-imidazole-4-sulfonamide

Comparison: N-butyl-N-phenyl-1H-imidazole-2-sulfonamide is unique due to the presence of both butyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to N-phenyl-1H-imidazole-2-sulfonamide, the butyl group adds hydrophobic character, potentially affecting its solubility and interaction with biological targets. Similarly, the position of the sulfonamide group can impact the compound’s overall properties and applications .

Properties

IUPAC Name

N-butyl-N-phenyl-1H-imidazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-2-3-11-16(12-7-5-4-6-8-12)19(17,18)13-14-9-10-15-13/h4-10H,2-3,11H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKCLNVECLVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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